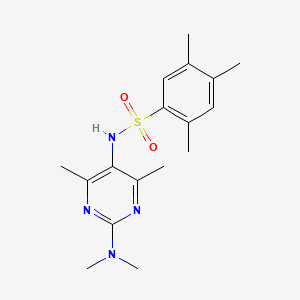

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-10-8-12(3)15(9-11(10)2)24(22,23)20-16-13(4)18-17(21(6)7)19-14(16)5/h8-9,20H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZCZXBQWTWTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction involving appropriate precursors. The dimethylamino group is introduced via nucleophilic substitution, while the benzenesulfonamide moiety is attached through sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents like dimethylformamide, and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can enhance binding affinity through its electron-withdrawing properties. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrimidine Derivatives

Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from )

- Pyrimidine Substituents: Bromo (Br) at position 5, morpholino group at position 2.

- Sulfonamide Group : 2,4,6-Trimethylbenzenesulfonamide.

- Key Differences: The pyrimidine ring in Compound A includes a bromine atom, which increases molecular weight and may enhance halogen bonding. The morpholino group replaces the dimethylamino group, introducing a six-membered oxygen-containing ring that could improve water solubility. The sulfonamide’s benzene ring substituents differ (2,4,6-trimethyl vs. 2,4,5-trimethyl in the target compound), altering steric hindrance and electronic distribution .

Compound B : Thiourea Derivatives (from )

- Core Structure: Thiourea-linked dimethylamino-diphenylethyl groups.

- Example: N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea.

- Key Differences: Replaces sulfonamide with thiourea, altering hydrogen-bonding capacity and acidity. The dimethylamino group is retained, but the extended aromatic systems (e.g., phenanthrenyl) increase lipophilicity and complexity compared to the target compound’s pyrimidine-sulfonamide framework .

Pharmacologically Relevant Pyrimidine Derivatives (from )

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the use of pyrimidine-related moieties (e.g., tetrahydropyrimidinyl) in drug design.

- Key Differences: These compounds integrate pyrimidine-derived fragments into larger peptidomimetic structures, contrasting with the target compound’s simpler sulfonamide-pyrimidine architecture. Substituents like 2,6-dimethylphenoxy enhance lipophilicity and may target hydrophobic binding pockets, whereas the target compound’s trimethylbenzenesulfonamide prioritizes steric effects .

Research Findings and Implications

- Electronic Effects: The dimethylamino group in the target compound likely increases electron density on the pyrimidine ring, enhancing interactions with electron-deficient biological targets compared to Compound A’s bromine-morpholino system .

- Solubility: Compound A’s morpholino group may confer better aqueous solubility than the target’s dimethylamino group, which is more basic but prone to forming salts .

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines a pyrimidine moiety with a sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrimidine Ring : Provides a platform for interaction with biological targets.

- Dimethylamino Group : Enhances solubility and potential receptor interactions.

- Sulfonamide Group : Known for its antibacterial properties and ability to inhibit certain enzymes.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 320.41 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase, which is implicated in various physiological processes.

- Receptor Modulation : The dimethylamino group can enhance binding affinity to specific receptors involved in signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Several studies have reported the antitumor effects of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound's IC50 values indicate potent activity, surpassing that of standard chemotherapeutics in some cases.

| Cell Line | IC50 (µM) | Comparison with Standard Drug |

|---|---|---|

| MCF-7 | 3.18 ± 0.11 | Higher than Doxorubicin |

| HeLa | 8.12 ± 0.43 | Comparable to Staurosporine |

Case Studies

- Breast Cancer Study : A study evaluated the efficacy of the compound on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase pathways.

- Antibacterial Study : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In vitro Studies : Showed that the compound effectively inhibits cell proliferation in cancer models.

- In vivo Studies : Preliminary animal studies indicated reduced tumor growth and improved survival rates in treated groups compared to controls.

- Mechanistic Insights : Molecular docking studies suggested strong binding interactions with target proteins involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.